molecular formula C17H27N3O B13085502 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide

Katalognummer: B13085502
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: CUEGXVIPFGXYJP-BCLQGDPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide is an organic compound with a complex structure that includes an amino group, a benzyl group, and a cyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzylamine with cyclohexanone to form an intermediate, which is then further reacted with methylamine and 2-amino-propanamide under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-N-cyclohexyl-N-methylbenzylamine
  • (S)-2-Amino-N-ethylpropanamide

Comparison

Compared to similar compounds, 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide is unique due to its specific structural features, such as the presence of both benzyl and cyclohexyl groups.

Eigenschaften

Molekularformel

C17H27N3O

Molekulargewicht

289.4 g/mol

IUPAC-Name

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C17H27N3O/c1-13(18)17(21)19-15-10-6-7-11-16(15)20(2)12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,18H2,1-2H3,(H,19,21)/t13?,15?,16-/m0/s1

InChI-Schlüssel

CUEGXVIPFGXYJP-BCLQGDPASA-N

Isomerische SMILES

CC(C(=O)NC1CCCC[C@@H]1N(C)CC2=CC=CC=C2)N

Kanonische SMILES

CC(C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.